molecular formula C21H33Cl3N6O3 B12297611 Ppack, dihydrochloride

Ppack, dihydrochloride

Cat. No.: B12297611
M. Wt: 523.9 g/mol
InChI Key: XKDCRQWZLPWLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ppack, dihydrochloride involves the reaction of D-phenylalanyl-L-prolyl-L-arginine with chloromethyl ketone under acidic conditions. The reaction is typically carried out in an aqueous solution at a low temperature to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ppack, dihydrochloride primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It reacts with nucleophiles such as amines and thiols, leading to the formation of substituted products .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include amines, thiols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from the reactions of this compound are substituted derivatives, where the chloromethyl group is replaced by the nucleophile .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Ppack, dihydrochloride is unique due to its high selectivity and irreversible inhibition of thrombin. Similar compounds include:

These compounds differ in their target enzymes and mechanisms of action, highlighting the specificity and uniqueness of this compound in thrombin inhibition.

Properties

Molecular Formula

C21H33Cl3N6O3

Molecular Weight

523.9 g/mol

IUPAC Name

1-(2-amino-3-phenylpropanoyl)-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H

InChI Key

XKDCRQWZLPWLFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.